2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one | PDE Isoform Selectivity Profiling
The target compound has been profiled against a panel of phosphodiesterase (PDE) isoenzymes to determine its selectivity [1]. It demonstrates a >100-fold selectivity for PDE4 over PDE3. This selectivity is a key differentiator, as many first-generation pyridazinone PDE inhibitors, like Zardaverine, are dual PDE3/4 inhibitors.
| Evidence Dimension | Selectivity Ratio (IC50) |
|---|---|
| Target Compound Data | >100-fold (PDE4 over PDE3) |
| Comparator Or Baseline | Zardaverine (dual PDE3/4 inhibitor) |
| Quantified Difference | Zardaverine is not selective; target compound shows >100-fold selectivity |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Selectivity over PDE3 reduces the risk of cardiovascular side effects (tachycardia, hypotension) associated with dual PDE3/4 inhibitors, making it a more attractive lead for chronic inflammatory diseases.
- [1] US Patent Application US20080280918. Pyridazin-3(2H)-One Derivatives and Their Use as Pde4 Inhibitors. View Source
